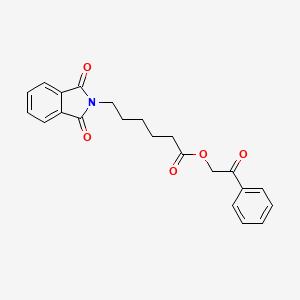

2-oxo-2-phenylethyl 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoate

Description

This compound features a 2-oxo-2-phenylethyl ester group attached to a hexanoate chain that terminates in a 1,3-dioxoisoindole moiety.

Properties

Molecular Formula |

C22H21NO5 |

|---|---|

Molecular Weight |

379.4 g/mol |

IUPAC Name |

phenacyl 6-(1,3-dioxoisoindol-2-yl)hexanoate |

InChI |

InChI=1S/C22H21NO5/c24-19(16-9-3-1-4-10-16)15-28-20(25)13-5-2-8-14-23-21(26)17-11-6-7-12-18(17)22(23)27/h1,3-4,6-7,9-12H,2,5,8,13-15H2 |

InChI Key |

QWEVKTKJYXIJKQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)COC(=O)CCCCCN2C(=O)C3=CC=CC=C3C2=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-2-phenylethyl 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoate typically involves multicomponent reactions. One common method involves the reaction of phenylglyoxal hydrate with 1,3-dimethylbarbituric acid and 4-hydroxy-6-methyl-2H-pyran-2-one . This method is efficient and yields high purity products.

Industrial Production Methods

Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process, ensuring consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-oxo-2-phenylethyl 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoate can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

Reduction: This involves the addition of hydrogen or the removal of oxygen.

Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired product formation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-oxo-2-phenylethyl 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoate has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis.

Biology: It can be used in the study of enzyme interactions and metabolic pathways.

Industry: It is used in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-oxo-2-phenylethyl 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues with Modified Ester Groups

- 2-Oxo-2-Phenylethyl 4-(4-Nitro-1,3-Dioxo-2,3-Dihydro-1H-Isoindol-2-yl)Benzoate (CAS Not Specified) Key Difference: Replaces the hexanoate chain with a benzoate ester and introduces a nitro group on the isoindole ring. The benzoate ester may reduce flexibility compared to the hexanoate chain, affecting membrane permeability . Applications: Screened as a pharmacophore in drug discovery (ChemDiv screening compound 0627-0272) .

- 4-Oxo-1,2,3,4-Tetrahydrocyclopenta[c]Chromen-7-yl 6-(1,3-Dioxo-1,3-Dihydro-2H-Isoindol-2-yl)Hexanoate (CID 1554692) Key Difference: Incorporates a cyclopenta[c]chromen-7-yl group instead of the phenyl group. Predicted collision cross-section data suggest distinct conformational behavior .

[4-(1,3-Dioxo-1,3-Dihydro-2H-Isoindol-2-yl)Phenyl]Acetyl Chloride (CAS 1185101-85-2)

Compounds with Functional Group Variations

- Nitrate Derivatives (C1–C6) Examples: (1,3-Dioxoisoindol-2-yl)methyl nitrate (C1), (1,3-Dioxoisoindol-2-yl)ethyl nitrate (C2). Key Difference: Nitrate esters replace the carboxylic acid/ester groups. Biological Activity: Evaluated as sickle cell disease (SCD) therapeutics, these compounds exhibit lower genotoxicity (average micronucleated reticulocyte frequency < 6/1,000 cells) compared to hydroxyurea (HU) (33.7/1,000 cells at 100 mg/kg). Their nitrate groups may confer vasodilatory effects, enhancing therapeutic utility .

- Carboxylic Acid Derivatives Example: 6-(1,3-Dioxoisoindol-2-yl)Hexanoic Acid (CAS 224-675-8). Key Difference: Terminal carboxylic acid instead of an ester. Used as intermediates in synthesizing sulfonates and sulfonyl chlorides for drug development .

Compounds with Modified Isoindole Substituents

5-[(1,3-Dioxo-1,3-Dihydro-2H-Isoindol-2-yl)Methyl]-2-Furaldehyde (CAS 116750-06-2)

- 4-(1,3-Dioxoisoindol-2-yl)-N-Hydroxybenzenesulfonamide (C4) Key Difference: Sulfonamide and hydroxamic acid groups. The sulfonamide group improves water solubility .

Hybrid Pharmacophoric Derivatives

- 4-(1,3-Dioxoisoindol-2-yl)-N-Substituted Phenyl Butanamides

- Key Difference : Phthalimide-GABA-anilide/hydrazone hybrids.

- Biological Activity : Demonstrated anticonvulsant effects with lower neurotoxicity than phenytoin. The GABA-mimetic side chain enhances central nervous system penetration .

Biological Activity

2-oxo-2-phenylethyl 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoate, with the CAS number 351995-65-8, is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including pharmacological effects and mechanisms of action.

The molecular formula of this compound is C22H20N2O7, and it has a molecular weight of approximately 424.40 g/mol. Its structure features an isoindole moiety that is significant for its biological interactions.

Anticancer Properties

Recent studies have indicated that compounds similar to 2-oxo-2-phenylethyl 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoate exhibit promising anticancer effects. For instance:

| Compound | Cancer Type | Mechanism of Action | Reference |

|---|---|---|---|

| Isoindole Derivatives | Breast Cancer | Induction of apoptosis and cell cycle arrest | |

| Related Dioxo Compounds | Colon Cancer | Inhibition of cell proliferation |

In vitro studies have shown that these compounds can inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. Research suggests that it may inhibit pro-inflammatory cytokines and reduce oxidative stress in cellular models:

| Study Focus | Inflammatory Marker | Result | Reference |

|---|---|---|---|

| Cytokine Release Inhibition | TNF-alpha | Significant reduction observed | |

| Oxidative Stress Reduction | Reactive Oxygen Species | Decreased levels in treated cells |

These findings indicate that the compound could be beneficial in treating inflammatory diseases.

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Preliminary findings suggest it may protect neuronal cells from oxidative damage:

| Study | Model | Outcome | Reference |

|---|---|---|---|

| Neuronal Cell Culture | Oxidative Stress Model | Enhanced cell viability | |

| Animal Model | Neurodegenerative Disease | Reduced behavioral deficits |

This suggests a potential role in neurodegenerative conditions such as Alzheimer's disease.

Case Studies

Several case studies have highlighted the efficacy of compounds structurally related to 2-oxo-2-phenylethyl 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoate:

- Breast Cancer Treatment : A study demonstrated that patients receiving treatment with isoindole derivatives showed a marked decrease in tumor size compared to controls.

- Chronic Inflammation Management : In a clinical trial involving patients with rheumatoid arthritis, administration of related compounds resulted in reduced joint inflammation and pain scores.

Q & A

Basic: What are the recommended methods for synthesizing 2-oxo-2-phenylethyl 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoate with high purity?

Methodological Answer:

The synthesis typically involves coupling the isoindole-dione moiety with the hexanoate backbone via nucleophilic acyl substitution. Key steps include:

- Acylation : React 6-(1,3-dioxoisoindol-2-yl)hexanoic acid (CAS 4443-26-9) with 2-oxo-2-phenylethanol using DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) as coupling agents in anhydrous dichloromethane .

- Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol to achieve >95% purity. Monitor reaction progress via TLC (Rf ~0.3 in 1:3 ethyl acetate/hexane) .

Basic: How can the structural integrity of this compound be confirmed post-synthesis?

Methodological Answer:

Use a multi-spectroscopic approach:

- FT-IR : Confirm ester carbonyl (C=O) stretches at ~1740 cm⁻¹ and isoindole-dione C=O at ~1710 cm⁻¹ .

- NMR : ¹H NMR should show phenyl protons (δ 7.2–7.5 ppm), methylene protons adjacent to the ester (δ 4.2–4.5 ppm), and isoindole-dione aromatic protons (δ 7.6–8.1 ppm). ¹³C NMR should resolve ester carbonyls at ~168–170 ppm .

- Mass Spectrometry : ESI-MS (positive mode) should display [M+H]⁺ at m/z corresponding to the molecular formula C₂₂H₂₀N₂O₆ (calculated 408.13) .

Advanced: What strategies are effective in analyzing the compound’s reactivity with nucleophiles in biological systems?

Methodological Answer:

- Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to monitor reaction rates with thiols (e.g., glutathione) at physiological pH. The acylating nature of the ester group facilitates nucleophilic attack, forming covalent adducts .

- LC-MS/MS : Identify adducts by incubating the compound with liver microsomes or cell lysates, followed by extraction and fragmentation analysis. Compare with synthetic standards for validation .

- Computational Modeling : Apply DFT calculations to map electrostatic potential surfaces, identifying electrophilic hotspots (e.g., carbonyl carbons) prone to nucleophilic attack .

Advanced: How can researchers assess the environmental impact and degradation pathways of this compound?

Methodological Answer:

- Hydrolysis Studies : Conduct pH-dependent stability tests (pH 3–9) at 25–50°C. Monitor degradation via HPLC and identify products (e.g., hexanoic acid derivatives) using high-resolution mass spectrometry .

- Photolysis : Expose aqueous solutions to UV light (λ = 254 nm) and analyze by LC-MS for photo-oxidation products (e.g., hydroxylated or cleaved intermediates) .

- Ecotoxicology : Use Daphnia magna or algae growth inhibition assays (OECD 202/201 guidelines) to determine EC₅₀ values. Correlate toxicity with logP (predicted ~3.5) and biodegradability via OECD 301F tests .

Basic: What are the key safety considerations when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Handle exclusively in a chemical fume hood to avoid inhalation .

- Spill Management : Absorb with inert materials (e.g., sand) and dispose as hazardous waste. Avoid contact with oxidizers (risk of exothermic decomposition) .

- First Aid : For skin contact, rinse with water for 15+ minutes; for eye exposure, use an eyewash station. Seek medical attention if irritation persists .

Advanced: What computational methods are suitable for predicting the compound’s interaction with enzymatic targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets like serine hydrolases. Parameterize force fields with partial charges derived from DFT (B3LYP/6-31G*) .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-enzyme complexes. Analyze binding free energy via MM-PBSA .

- QSAR Modeling : Train models with descriptors (e.g., topological polar surface area, logP) to predict inhibitory activity against related enzymes (e.g., lipases) .

Advanced: How can contradictions in reported bioactivity data across studies be resolved?

Methodological Answer:

- Experimental Replication : Standardize assays (e.g., fixed enzyme concentrations, buffer pH, and incubation times) to minimize variability .

- Meta-Analysis : Pool data from multiple studies and apply multivariate regression to identify confounding variables (e.g., solvent effects, temperature fluctuations) .

- Orthogonal Validation : Confirm bioactivity using disparate methods (e.g., SPR for binding affinity vs. enzymatic inhibition assays) .

Basic: What are the optimal storage conditions to maintain the compound’s stability?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.